molecular formula C16H10ClN3O3S B2573386 N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1021113-14-3

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2573386
CAS No.: 1021113-14-3
M. Wt: 359.78
InChI Key: APDQUJMFFQJLEQ-UHFFFAOYSA-N
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Description

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H10ClN3O3S and its molecular weight is 359.78. The purity is usually 95%.
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Biological Activity

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11H5ClN4O4S2
  • Molecular Weight : 356.76 g/mol
  • CAS Number : 865288-21-7
  • SMILES Notation : Clc1ccc(s1)c1nnc(o1)NC(=O)c1ccc(s1)N+[O-] .

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. In particular, the compound has shown promising results against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that it has a potent inhibitory effect on cell viability, with calculated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
    • Morphological changes in treated cells were observed, indicating apoptosis or necrosis as mechanisms of action.
  • Molecular Docking Studies :
    • Molecular docking analyses were performed to predict the interaction between the compound and key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). The results suggested strong binding affinities, supporting the observed biological activity .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Variations in substituents on the oxadiazole ring significantly affect potency:

  • Chloro and Nitro Substituents : These groups enhance anticancer activity by increasing electron-withdrawing effects, which stabilize reactive intermediates during metabolic activation .

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that oxadiazole derivatives possess antimicrobial activity. However, specific data on this compound's antibacterial or antifungal effects remains limited.

Summary of Biological Activities

Biological ActivityObservations
Anticancer Significant inhibition of A549 and HeLa cell lines; promising IC50 values compared to doxorubicin.
Molecular Interactions Strong binding to ERK2 and FGFR2; indicates potential as a targeted therapy.
Antimicrobial Limited data; further research needed to establish efficacy.

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-13-6-5-10(24-13)8-14-19-20-16(23-14)18-15(21)12-7-9-3-1-2-4-11(9)22-12/h1-7H,8H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDQUJMFFQJLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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